1-Hexacosene

Catalog No.
S3720744
CAS No.
93924-11-9
M.F
C26H52
M. Wt
364.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexacosene

CAS Number

93924-11-9

Product Name

1-Hexacosene

IUPAC Name

hexacos-1-ene

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

InChI

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3

InChI Key

OMXANELYEWRDAW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC=C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC=C
  • Biomarker for vegetable consumption

    1-Hexacosene, a long-chain alkene, has been identified as a potential biomarker for vegetable consumption in humans []. This means that its presence in biological samples, like blood or urine, could indicate recent intake of vegetables. However, more research is needed to confirm its efficacy and specificity as a biomarker [].

  • Component of natural products

    1-Hexacosene has been found in some plants []. The LOTUS Initiative for Open Natural Products Research lists it as a metabolite in their database []. However, the specific plants or their parts where 1-Hexacosene is concentrated haven't been extensively studied.

1-Hexacosene, also known as hexacos-1-ene, is an unsaturated hydrocarbon with the molecular formula C26H52C_{26}H_{52} and a molecular weight of approximately 364.69 g/mol. It belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. The structure consists of a long carbon chain with a double bond located at the first carbon atom, making it a linear alkene. The compound is noted for its significant number of carbon and hydrogen atoms, which contributes to its physical properties, including high boiling and melting points.

Typical for alkenes:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 1-hexacosene into hexacosane, a saturated hydrocarbon.
  • Halogenation: Reacting with halogens like bromine or chlorine results in the formation of dihalogenated products.
  • Hydroboration-Oxidation: This reaction introduces hydroxyl groups into the carbon chain, converting the alkene into alcohols.
  • Polymerization: Under specific conditions, 1-hexacosene can polymerize to form polyolefins, which are useful in various industrial applications.

1-Hexacosene can be synthesized through various methods:

  • Cracking of Long-Chain Alkanes: High-temperature pyrolysis of larger hydrocarbons can yield 1-hexacosene among other alkenes.
  • Metallocene Catalysis: Using metallocene catalysts in the polymerization of ethylene can produce 1-hexacosene as a co-monomer, resulting in branched polyethylene with unique properties .
  • Alkylation Reactions: Alkylation of smaller alkenes can lead to the formation of longer-chain alkenes like 1-hexacosene.

1-Hexacosene has several applications across different fields:

  • Polymer Production: It is used as a comonomer in the production of specialized polyethylene materials with enhanced properties.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various chemicals and materials.
  • Research and Development: Its unique properties make it a subject of study in organic chemistry and materials science.

Interaction studies involving 1-hexacosene primarily focus on its reactivity and compatibility with other compounds. Research indicates that it can interact with various catalysts during polymerization processes. Moreover, studies on its copolymerization with other alkenes reveal insights into its behavior in different chemical environments .

Several compounds share structural similarities with 1-hexacosene. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
1-OctadeceneC18H36Shorter chain; used in lubricants and surfactants.
1-EicoseneC20H40Intermediate length; utilized in polymer synthesis.
1-TriaconteneC30H60Longer chain; exhibits similar reactivity patterns.
1-OctacoseneC28H56Close in structure; used in specialty polymers.

Uniqueness of 1-Hexacosene

The uniqueness of 1-hexacosene lies in its specific chain length and structure, which allows for distinct physical and chemical properties compared to shorter or longer-chain alkenes. Its ability to form copolymers with varying characteristics makes it particularly valuable in materials science, especially in developing high-performance polymers that exhibit enhanced mechanical properties due to their long side chains .

Physical Description

Liquid

XLogP3

14.4

Exact Mass

364.406901659 g/mol

Monoisotopic Mass

364.406901659 g/mol

Heavy Atom Count

26

UNII

MSG4U9AQ89

Wikipedia

1-hexacosene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Skin conditioning

General Manufacturing Information

All other petroleum and coal products manufacturing
1-Hexacosene: ACTIVE
Oil and gas drilling, extraction, and support activities
Alkenes, C24-28 .alpha.-: ACTIVE
Hexacosene: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 04-14-2024
Stránskỳ, K; Streibl, M; Šorm, F; On natural waxes. VII. Lipid hydrocarbons of the alga Scenedesmus quadricauda (TURP.) BRÉB, Collection of Czechoslovak Chemical Communications, 332, 416-424. DOI:10.1135/cccc19680416

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